Atazanavir sulfate

描述

阿扎那韦硫酸盐是一种抗逆转录病毒药物,主要用于治疗 HIV/AIDS。 阿扎那韦硫酸盐以其每日一次给药的优势而闻名,并且与其他蛋白酶抑制剂相比,对患者脂质谱的影响较小 .

准备方法

合成路线和反应条件: 阿扎那韦硫酸盐的合成涉及多个步骤,从核心结构的制备开始,然后添加各种官能团。关键步骤包括:

- 形成氮杂肽核心。

- 引入羟乙胺部分。

- 与适当的侧链偶联以形成最终产物 .

工业生产方法: 在工业环境中,阿扎那韦硫酸盐的生产经过优化,以实现大规模合成。这包括:

- 使用高纯度试剂和溶剂。

- 实施稳健的反应条件,以确保高产率和纯度。

- 利用先进的纯化技术,例如重结晶和色谱法 .

化学反应分析

反应类型: 阿扎那韦硫酸盐会发生各种化学反应,包括:

氧化: 暴露于氧化条件下会导致降解产物的形成。

还原: 还原反应不太常见,但在特定条件下会发生。

取代: 亲核取代反应可以修饰分子上的官能团.

常用试剂和条件:

氧化: 过氧化氢、氧气和其他氧化剂。

还原: 硼氢化钠、氢化铝锂。

取代: 卤化剂、亲核试剂.

形成的主要产物:

- 氧化产物包括阿扎那韦硫酸盐的各种氧化衍生物。

- 还原产物通常不太常见,包括分子的还原形式。

- 取代反应可能导致修饰的阿扎那韦衍生物的形成 .

科学研究应用

Pharmacological Profile

Atazanavir sulfate functions as an azapeptide protease inhibitor that selectively inhibits HIV-1 protease, crucial for the maturation of HIV-1 virions. It is indicated for use in combination with other antiretroviral agents for treating HIV-1 in both adults and pediatric patients aged three months and older .

Key Pharmacological Features:

- Mechanism of Action : Inhibits HIV-1 protease, preventing viral replication.

- Bioavailability : Enhanced when taken with food; a light meal can increase AUC by 70% .

- Pharmacokinetics : Nonlinear pharmacokinetics observed; steady state achieved between days 4 and 8 .

Combination Therapies

This compound is often administered in combination with other antiretrovirals to enhance efficacy and reduce the risk of resistance. It is commonly paired with pharmacokinetic enhancers like cobicistat and nucleoside reverse transcriptase inhibitors (NRTIs) as part of combination antiretroviral therapy (cART) .

Common Combinations:

- With Cobicistat : Improves pharmacokinetic profile and allows once-daily dosing.

- With NRTIs : Such as tenofovir or emtricitabine, to enhance viral suppression.

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of this compound in managing HIV-1 infection. For instance, in a pivotal study involving treatment-naive patients, atazanavir combined with ritonavir showed similar efficacy to lopinavir/ritonavir over 96 weeks .

Case Study Overview

| Study | Participants | Duration | Outcome |

|---|---|---|---|

| AI424-045 | Treatment-naive adults | 96 weeks | Comparable efficacy to lopinavir/ritonavir |

| AI424-046 | Treatment-experienced adults | 48 weeks | Significant reduction in viral load |

Resistance Profile

This compound exhibits a high barrier to resistance compared to other protease inhibitors. Studies indicate that while some HIV-1 isolates may develop resistance, the frequency is lower than with other agents in its class .

Safety and Tolerability

The safety profile of this compound is generally favorable, with fewer metabolic side effects reported compared to other protease inhibitors. Common side effects include jaundice and elevated bilirubin levels, but these are often manageable .

Future Perspectives

Research continues into optimizing atazanavir's efficacy through novel formulations and delivery methods. Ongoing studies are exploring its use in special populations, including those with co-morbid conditions like cardiovascular diseases or diabetes .

作用机制

阿扎那韦硫酸盐通过选择性抑制 HIV-1 蛋白酶发挥作用。该酶负责将病毒 Gag 和 Gag-Pol 多蛋白裂解成病毒成熟所需的活性蛋白。 阿扎那韦硫酸盐通过与蛋白酶的活性位点结合,阻止这种裂解,导致产生不成熟的、无感染性的病毒颗粒 .

相似化合物的比较

阿扎那韦硫酸盐与其他蛋白酶抑制剂相比,例如:

洛匹那韦: 功能相似,但需要每天多次服用,对脂质谱的影响更大。

利托那韦: 通常与其他蛋白酶抑制剂联用,以增强其有效性,但副作用更明显。

独特之处: 阿扎那韦硫酸盐以其每日一次的给药方案及其对脂质谱的相对温和的影响而脱颖而出,使其成为许多患者的首选 .

类似化合物列表:

- 洛匹那韦

- 利托那韦

- 达鲁那韦

- 沙奎那韦

- 茚地那韦

生物活性

Atazanavir sulfate (ATV) is a potent azapeptide HIV-1 protease inhibitor widely used in the treatment of HIV-1 infection. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and emerging research on its potential applications beyond HIV treatment.

Atazanavir exerts its antiviral effects by selectively inhibiting the HIV-1 protease enzyme. This inhibition prevents the processing of viral Gag and Gag-Pol polyproteins, which is crucial for the maturation of viral particles. By binding to the active site of the protease, atazanavir disrupts the formation of mature virions, thereby reducing viral load in infected individuals .

Pharmacokinetics

Absorption and Bioavailability:

Atazanavir is rapidly absorbed with a peak plasma concentration (Tmax) occurring approximately 2.5 hours post-administration. Its bioavailability is significantly enhanced when taken with food, showing a 70% increase in area under the curve (AUC) when consumed with a light meal compared to fasting conditions .

Distribution:

The volume of distribution in patients with HIV is approximately 88.3 L, and atazanavir exhibits high protein binding (86%) to human serum proteins, primarily alpha-1-acid glycoprotein and albumin .

Metabolism:

Atazanavir undergoes extensive hepatic metabolism primarily via cytochrome P450 3A (CYP3A), with monooxygenation being the major pathway. The drug's metabolites do not exhibit significant antiviral activity .

Elimination:

After administration, about 79% of atazanavir is excreted in feces and 13% in urine, with only a small fraction remaining unchanged .

Clinical Efficacy

Atazanavir has been demonstrated to be effective in various clinical trials:

- Comparative Studies: In a study comparing atazanavir (400 mg and 600 mg) with nelfinavir (1250 mg), both doses of atazanavir showed comparable efficacy in reducing HIV RNA levels after 48 weeks. Notably, patients on atazanavir experienced fewer lipid changes compared to those on nelfinavir .

- Long-term Safety: A continuation study indicated that patients switching from nelfinavir to atazanavir maintained stable lipid profiles and viral suppression over extended periods .

- Lipid Profile Impact: Atazanavir has been associated with lower increases in total cholesterol and triglycerides compared to other protease inhibitors like lopinavir/ritonavir, making it a preferable option for patients concerned about cardiovascular risk .

Case Studies

Study AI424-008:

This study evaluated atazanavir's efficacy in treatment-naive patients. After 48 weeks, both atazanavir dosages resulted in significant viral suppression, with a higher percentage of patients achieving HIV RNA levels below 400 copies/ml compared to nelfinavir .

CASTLE Study:

A large-scale trial comparing atazanavir/ritonavir with lopinavir/ritonavir found non-inferior virological outcomes while highlighting lower incidences of gastrointestinal side effects and lipid abnormalities in the atazanavir group .

Emerging Research

Recent studies have explored atazanavir's potential beyond HIV treatment. Notably, research has identified atazanavir as a competitive inhibitor of SARS-CoV-2 main protease (Mpro), showing promising results in vitro and in vivo against various SARS-CoV-2 variants. In animal models, atazanavir administration led to reduced inflammation and cell death in lung tissues infected with SARS-CoV-2, suggesting potential therapeutic applications for COVID-19 .

Summary Table of Key Findings

| Parameter | Atazanavir | Nelfinavir |

|---|---|---|

| Dosage | 400 mg / 600 mg once daily | 1250 mg twice daily |

| Virologic Response | Comparable suppression | Lower response |

| Lipid Changes | Minimal | Significant increases |

| Adverse Effects | Low discontinuation rate | Higher discontinuation rate due to side effects |

| Emerging Uses | Potential against SARS-CoV-2 | Not applicable |

属性

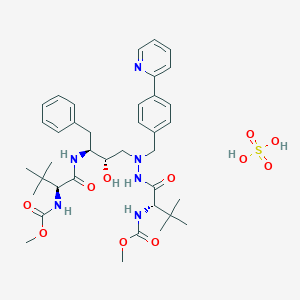

IUPAC Name |

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N6O7.H2O4S/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28;1-5(2,3)4/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47);(H2,1,2,3,4)/t29-,30-,31+,32+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSGVVGOPRWTKI-QVFAWCHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H54N6O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017206 | |

| Record name | Atazanavir sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

802.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229975-97-7 | |

| Record name | Atazanavir sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=229975-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atazanavir sulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229975977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atazanavir sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,8S,9S,12S)-3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester, sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATAZANAVIR SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MT4VIE29P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。